Disodium dl-malate hydrate

Description

BenchChem offers high-quality Disodium dl-malate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium dl-malate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

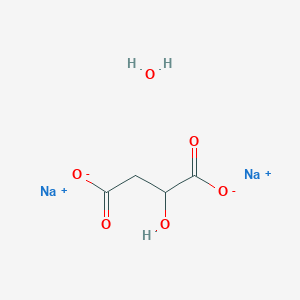

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-hydroxybutanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5.2Na.H2O/c5-2(4(8)9)1-3(6)7;;;/h2,5H,1H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLALIGYBAKQQI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Na2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892499 | |

| Record name | Disodium malate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64887-73-6, 207511-06-6 | |

| Record name | Disodium malate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Malic acid disodium salt monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of Disodium DL-Malate Hydrate

Executive Summary

Disodium DL-malate hydrate (CAS 676-46-0 for anhydrous/general) is the disodium salt of DL-malic acid, serving as a critical excipient in pharmaceutical and nutraceutical formulations. Distinguished by its high aqueous solubility and alkaline buffering capacity, it functions primarily as a pH modifier, chelating agent, and taste-masking agent. This guide provides a rigorous technical analysis of its physicochemical behavior, hydration states (hemihydrate vs. trihydrate), and standardized characterization protocols required for GMP-compliant workflows.

Molecular Architecture & Identity

Disodium DL-malate exists as a racemic mixture of the sodium salts of D- and L-malic acid. While often supplied commercially as "Disodium DL-Malate" with unspecified hydration, it commonly crystallizes as a hemihydrate (

Chemical Identity Table[1]

| Property | Specification |

| IUPAC Name | Disodium 2-hydroxybutanedioate hydrate |

| Common Name | Disodium DL-malate; Sodium malate |

| CAS Number | 676-46-0 (General); 22798-10-3 (Specific DL-form) |

| Molecular Formula | |

| Molecular Weight | 178.05 g/mol (Anhydrous); ~187.06 g/mol (Hemihydrate) |

| Stereochemistry | Racemic mixture (50:50 D/L enantiomers) |

| Appearance | White crystalline powder or granules |

Structural Diagram & Dissociation

The following diagram illustrates the dissociation of Disodium Malate in an aqueous environment, highlighting its role as a conjugate base that drives alkalinization.

Figure 1: Dissociation and hydrolysis pathway of Disodium Malate, demonstrating its mechanism of action as an alkalizing agent.

Physicochemical Profile

Solubility and Hygroscopicity

Disodium DL-malate is freely soluble in water due to the high ionic character of the dicarboxylate groups.

-

Aqueous Solubility: > 500 mg/mL at 20°C.

-

Hygroscopicity: The anhydrous form is hygroscopic and will readily absorb atmospheric moisture to form hydrates. Storage under controlled humidity (<60% RH) is critical to prevent caking.

pH and Buffering Capacity

As a salt of a strong base (NaOH) and a weak diprotic acid (Malic acid,

-

pH of 1% Solution: Typically 8.0 – 9.5 .

-

Buffer Region: Effective buffering capacity is observed when titrated with acid, particularly in the pH range of 4.0–6.0 (approaching

).

Thermal Stability

Thermal analysis (TGA/DSC) distinguishes the hydrate forms:

-

Dehydration: Hydrates release water between 110°C – 130°C .

-

Hemihydrate: Loss on Drying (LOD)

. -

Trihydrate: LOD

.

-

-

Decomposition: The anhydrous salt is stable up to

, after which carbonization occurs.

Experimental Protocols (GMP-Aligned)

The following protocols are designed for the identification and characterization of Disodium DL-Malate raw material.

Protocol A: Hydration State Differentiation (Loss on Drying)

Objective: To distinguish between anhydrous, hemihydrate, and trihydrate forms.

-

Preparation: Pre-weigh a clean, dry glass weighing bottle (

). -

Sampling: Add approximately 1.0 g of the sample and weigh accurately (

). -

Drying Cycle: Place the bottle in a convection oven at 130°C for 4 hours .

-

Cooling: Transfer to a desiccator containing silica gel and allow to cool to room temperature.

-

Measurement: Weigh the dried sample (

). -

Calculation:

-

Acceptance Criteria: Anhydrous (<2%), Hemihydrate (2-7%), Trihydrate (20.5-23.5%).

-

Protocol B: Colorimetric Identification (Resorcinol Test)

Objective: Specific identification of the malate moiety.

-

Solution Prep: Dissolve 0.5 g sample in 10 mL water (1:20 solution).

-

Reaction: Mix 1 mL of sample solution with 3 mg resorcinol and 1 mL concentrated sulfuric acid in a test tube.

-

Heating: Heat at 120°C–130°C for 5 minutes . (Caution: Use fume hood).

-

Neutralization: Cool and dilute to 5 mL with water. Add 40% NaOH dropwise until alkaline.

-

Observation: A pale blue fluorescence under UV light (365 nm) confirms the presence of malate.

Protocol C: pH and Alkalinity Verification

Objective: Confirm the buffering nature and absence of excess free alkali.

-

Dissolution: Dissolve 1.0 g of sample in 20 mL of freshly boiled and cooled distilled water (CO2-free).

-

Indicator Test: Add 2 drops of Phenolphthalein TS.

-

Observation: The solution should turn pink (indicating pH > 8.2).

-

Titration Limit: Add 0.4 mL of 0.1 N Sulfuric Acid.

-

Result: The pink color should disappear. If color persists, the sample contains excess free alkali (e.g., unreacted

).

Applications in Drug Development

Formulation Workflow

Disodium malate is used to stabilize acid-labile Active Pharmaceutical Ingredients (APIs) or to adjust the pH of liquid formulations to a physiological range.

Figure 2: Decision tree for incorporating Disodium Malate into solid dosage forms.

Specific Utility

-

Chelation: The hydroxy-dicarboxylate structure effectively sequesters metal ions (e.g.,

, -

Taste Masking: Provides a "salty-tart" profile that masks bitter amine drugs better than simple chloride salts.

References

-

FAO/WHO Expert Committee on Food Additives (JECFA). Sodium DL-Malate: Chemical and Technical Assessment. JECFA Monographs. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8736: Disodium malate. PubChem.[1][2][3] Link

-

European Chemicals Agency (ECHA). Registration Dossier: Disodium DL-malate.[1] ECHA.[1] Link

-

Thermo Fisher Scientific. Safety Data Sheet: Disodium DL-Malate Hydrate. Fisher Scientific. Link

-

Merck Millipore. Product Specification: Di-Sodium DL-malate for synthesis. Sigma-Aldrich.[4][1] Link

Sources

A Comprehensive Technical Guide to the Solubility of Disodium DL-Malate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium DL-malate, the sodium salt of malic acid, is a key excipient and intermediate in the pharmaceutical and food industries, valued for its roles as an acidity regulator and flavoring agent.[1][2] Its solubility is a critical physicochemical parameter that dictates its behavior in various formulation and manufacturing processes. This in-depth technical guide provides a comprehensive overview of the solubility of disodium DL-malate hydrate in different solvents, grounded in both theoretical principles and practical experimental methodologies. We will explore the molecular determinants of its solubility, present qualitative and expected quantitative data, and provide detailed, field-proven protocols for both equilibrium and kinetic solubility determination. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and characterize disodium DL-malate hydrate in their work.

Introduction: The Significance of Solubility in Pharmaceutical Development

Solubility is a cornerstone of pharmaceutical science, influencing everything from bioavailability and dissolution rate to the feasibility of manufacturing processes. For an active pharmaceutical ingredient (API) or an excipient like disodium DL-malate hydrate, understanding its solubility profile is not merely a data-gathering exercise; it is a fundamental step in risk assessment and rational formulation design. As outlined in international guidelines such as those from the International Council for Harmonisation (ICH), solubility is a critical quality attribute that must be well-understood and controlled.[3][4]

Disodium DL-malate hydrate's utility is intrinsically linked to its high aqueous solubility. This property is essential for its function in oral solutions, parenteral formulations, and as a component in manufacturing processes where it needs to be dissolved in aqueous media. Conversely, its behavior in non-aqueous solvents is crucial for purification, crystallization, and in the development of non-aqueous or co-solvent formulations.

This guide will delve into the factors governing the solubility of this important compound and provide the practical tools necessary for its accurate measurement.

Physicochemical Properties and Molecular Determinants of Solubility

Disodium DL-malate hydrate is a white crystalline powder.[1][2] Its chemical structure, featuring two carboxylate groups and a hydroxyl group, is the primary determinant of its solubility characteristics.

Key Physicochemical Properties:

-

Chemical Name: Disodium DL-malate, hydroxybutanedioic acid disodium salt[1][2]

-

Molecular Formula: C₄H₄Na₂O₅ (anhydrous)[6]

-

Molecular Weight: 178.05 g/mol (anhydrous)[6]

-

Hydrate Forms: Exists as a hemihydrate (C₄H₄Na₂O₅ · ½H₂O) and a trihydrate (C₄H₄Na₂O₅ · 3H₂O).[1][2]

The solubility of disodium DL-malate hydrate is governed by the interplay of several factors:

-

High Polarity and Ionic Nature: The presence of two sodium carboxylate groups makes it a highly polar, ionic compound. This allows for strong ion-dipole interactions with polar solvents, particularly water.

-

Hydrogen Bonding: The hydroxyl (-OH) group and the carboxylate oxygens can act as hydrogen bond acceptors, while the hydroxyl proton can be a hydrogen bond donor. This capacity for hydrogen bonding further enhances its solubility in protic solvents like water and alcohols.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid salt must be overcome by the energy released upon solvation (hydration). The presence of water of hydration in the crystal structure can influence this energy balance.

These molecular features predict that disodium DL-malate hydrate will be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in non-polar solvents.

Solubility Profile of Disodium DL-Malate Hydrate

While specific quantitative data for disodium DL-malate hydrate across a wide range of solvents is not extensively published in readily available literature, its solubility can be qualitatively and semi-quantitatively assessed based on its chemical properties and data for related compounds.

Qualitative Solubility

-

Water: Freely soluble.[1][2] The high polarity and ionic nature of the salt lead to strong favorable interactions with water molecules.

-

Ethanol & Methanol: The parent compound, DL-malic acid, is soluble in both ethanol and methanol.[7] It is expected that disodium DL-malate hydrate will also be soluble in these solvents, though likely to a lesser extent than in water, due to the lower polarity of the alcohols.

-

Acetone: DL-malic acid is reported to be soluble in acetone.[8] Disodium DL-malate hydrate is expected to have limited solubility in this polar aprotic solvent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Based on the behavior of similar salts, moderate solubility is anticipated. For instance, cabozantinib malate exhibits its highest mole fraction solubility in pure DMSO.[9]

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Expected to be practically insoluble. The non-polar nature of these solvents cannot overcome the crystal lattice energy of the ionic salt.

Quantitative Solubility Data (Illustrative)

The following table presents expected solubility ranges for disodium DL-malate hydrate based on chemical principles and available data for analogous compounds. It is imperative that these values be experimentally verified for any critical application.

| Solvent | Solvent Type | Expected Solubility at 25°C ( g/100 mL) | Rationale for Estimation |

| Water | Polar Protic | > 30 | Described as "freely soluble." High polarity and strong ion-dipole interactions. |

| Methanol | Polar Protic | 5 - 15 | Good hydrogen bonding capability but lower polarity than water. |

| Ethanol | Polar Protic | 1 - 5 | Lower polarity than methanol, reducing its ability to solvate the salt. |

| Acetone | Polar Aprotic | < 1 | Lacks hydrogen bond donating ability, less effective at solvating the anion. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1 - 10 | High polarity can solvate the sodium cation effectively. |

| Toluene | Non-Polar | < 0.01 | Mismatch in polarity, unable to overcome crystal lattice energy. |

| Hexane | Non-Polar | < 0.01 | Mismatch in polarity, unable to overcome crystal lattice energy. |

Experimental Determination of Solubility

The experimental determination of solubility can be approached through two primary methodologies: equilibrium (thermodynamic) solubility and kinetic solubility.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold-standard for determining the thermodynamic solubility of a compound.[10] It measures the concentration of a saturated solution that is in equilibrium with the solid drug at a specific temperature.

Causality Behind Experimental Choices:

-

Excess Solid: The presence of an excess of the solid compound is crucial to ensure that the solution reaches saturation and maintains equilibrium throughout the experiment.

-

Constant Agitation: Continuous shaking or stirring is necessary to facilitate the dissolution process and ensure the entire volume of the solvent is in contact with the solid, allowing equilibrium to be reached more efficiently.

-

Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately controlled temperature is critical for obtaining reproducible results. For pharmaceutical applications, this is often performed at 25°C or 37°C.

-

Equilibration Time: An adequate equilibration time (typically 24-72 hours) is required to ensure that the system has reached a true thermodynamic equilibrium. The time should be sufficient for the rate of dissolution to equal the rate of precipitation.

-

Phase Separation: It is vital to separate the undissolved solid from the saturated solution without altering the equilibrium. Centrifugation followed by filtration of the supernatant is a common and effective method.

-

Accurate Quantification: A validated analytical method, such as HPLC-UV, is required to accurately measure the concentration of the dissolved solute in the saturated solution.

Step-by-Step Protocol for Shake-Flask Solubility Determination:

-

Preparation: Add an excess amount of disodium DL-malate hydrate to a series of glass vials or flasks, ensuring there is visible solid material.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C ± 0.5°C). Agitate the samples for a predetermined time (e.g., 48 hours).

-

Phase Separation: Remove the vials from the shaker and allow them to stand at the same temperature to let the excess solid settle. Centrifuge the vials at a controlled temperature.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining fine particles, filter the aliquot through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).

-

Dilution: Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 5 for a sample method).

-

Calculation: Determine the concentration of disodium DL-malate in the original supernatant by back-calculating from the dilutions and comparing to a standard curve.

Caption: Workflow for Equilibrium Solubility Determination

Kinetic Solubility Determination: Laser Nephelometry

Laser nephelometry is a high-throughput screening method used to determine kinetic solubility.[11] This technique measures the concentration at which a compound precipitates when an aqueous buffer is added to a solution of the compound in DMSO. It is a measure of how quickly a compound comes out of solution and is particularly useful in early drug discovery.

Causality Behind Experimental Choices:

-

DMSO Stock Solution: High-throughput screening often utilizes compounds stored in DMSO. This method leverages these existing solutions.

-

Serial Dilution: Creating a series of dilutions allows for the identification of the concentration at which precipitation begins.

-

Light Scattering: The principle of nephelometry is that the amount of light scattered by a solution is proportional to the concentration of insoluble particles.[12] A sharp increase in scattered light indicates the onset of precipitation.

-

High-Throughput Format: The use of microtiter plates enables the rapid and simultaneous analysis of many compounds.[11]

Step-by-Step Protocol for Kinetic Solubility by Laser Nephelometry:

-

Stock Solution Preparation: Prepare a concentrated stock solution of disodium DL-malate hydrate in DMSO (e.g., 20 mM).

-

Plate Preparation: In a microtiter plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

-

Aqueous Buffer Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation: Incubate the plate for a short period (e.g., 2 hours) at a controlled temperature to allow for precipitation.

-

Measurement: Place the microtiter plate in a laser nephelometer and measure the light scattering in each well.

-

Data Analysis: Plot the light scattering intensity against the compound concentration. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Sources

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. database.ich.org [database.ich.org]

- 4. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Disodium DL-Malate Hydrate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. bmglabtech.com [bmglabtech.com]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

Disodium DL-Malate Hydrate as a Carbon Source for Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium DL-malate hydrate is emerging as a versatile and efficient carbon source for the cultivation of a wide range of microorganisms. As an intermediate in the tricarboxylic acid (TCA) cycle, malate is a readily metabolizable substrate that can enhance central carbon metabolism, influence biomass production, and serve as a key component in defined media for various research and industrial applications. This technical guide provides a comprehensive overview of the principles and practical methodologies for utilizing disodium DL-malate hydrate as a carbon source for microbial growth. We will delve into the biochemical underpinnings of malate transport and metabolism, present detailed experimental protocols for its use in microbial culture, and discuss analytical techniques for monitoring its consumption and impact on cellular physiology.

Introduction: The Biochemical Rationale for Malate as a Carbon Source

Malic acid, in its disodium salt form, is a C4-dicarboxylic acid that plays a central role in the bioenergetics of virtually all living organisms.[1] Unlike more complex carbohydrates, malate is a direct entrant into the TCA cycle, a key metabolic hub for energy production and the generation of biosynthetic precursors.[2] The use of disodium DL-malate hydrate as a carbon source in microbial culture is predicated on several key advantages:

-

Direct Entry into Central Metabolism: Malate can be directly oxidized to oxaloacetate by malate dehydrogenase, a core enzyme of the TCA cycle, thereby rapidly fueling cellular respiration and ATP synthesis.[3][4] This direct pathway can be more energetically efficient than the multi-step breakdown of hexose sugars.

-

Anaplerotic Role: Malate can replenish TCA cycle intermediates that are diverted for biosynthetic processes, such as amino acid synthesis. This anaplerotic function is crucial for maintaining metabolic homeostasis and supporting robust cell growth.[4]

-

pH Stability: The use of the disodium salt of malic acid helps to maintain a more stable pH in the culture medium compared to the free acid form, which is critical for optimal microbial growth.

-

Defined Medium Component: For many research applications, particularly in metabolic engineering and systems biology, a chemically defined medium is essential. Disodium DL-malate hydrate serves as an excellent sole carbon source in such formulations, allowing for precise control over nutrient composition.

This guide will explore the practical application of these principles, providing researchers with the necessary knowledge to effectively incorporate disodium DL-malate hydrate into their experimental workflows.

Microbial Transport and Metabolism of DL-Malate

The utilization of disodium DL-malate hydrate by microorganisms is a multi-step process involving transport across the cell membrane followed by intracellular catabolism. A critical consideration for researchers is that the commercial form is a racemic mixture of D- and L-isomers, and their metabolic fates can differ between microbial species.

Transport of Malate into the Microbial Cell

The entry of malate into the cytoplasm is not a passive process but is mediated by specific transporter proteins. In many bacteria, C4-dicarboxylate transporters, such as those encoded by the dcu genes, facilitate the uptake of malate.[5] Similarly, fungi and yeasts possess malate permeases. For instance, the MAE1 gene in Schizosaccharomyces pombe encodes a malate transporter that has been successfully expressed in Saccharomyces cerevisiae to enhance malate uptake.[6][7] The efficiency of these transport systems can be a rate-limiting step in malate utilization and is an important consideration in strain selection and engineering.[8]

The Metabolic Crossroads: Catabolism of L-Malate and D-Malate

Once inside the cell, L- and D-malate are channeled into central carbon metabolism through distinct enzymatic pathways.

L-malate is the more common biological isomer and is directly integrated into the TCA cycle via two primary reactions:

-

Oxidation to Oxaloacetate: L-malate is oxidized to oxaloacetate by NAD-dependent malate dehydrogenase (Mdh), a reversible reaction of the TCA cycle.[3] The oxaloacetate can then condense with acetyl-CoA to continue the cycle or be used in gluconeogenesis.

-

Oxidative Decarboxylation to Pyruvate: Malic enzyme (Mae) catalyzes the oxidative decarboxylation of L-malate to pyruvate, generating either NADH or NADPH.[9] This reaction provides a direct link between TCA cycle intermediates and pyruvate, a key precursor for numerous biosynthetic pathways.

While less common, pathways for D-malate utilization are present in various microorganisms, including Escherichia coli and Pseudomonas species.[10] The key enzyme in this process is an inducible D-malic enzyme which catalyzes the oxidative decarboxylation of D-malate to pyruvate and CO2, with the concomitant reduction of NAD+ to NADH.[1][11] This allows organisms to utilize both isomers present in the DL-malate mixture.

The following diagram illustrates the entry of both L- and D-malate into the central metabolic pathways of a typical bacterium like E. coli.

Analytical Methodologies

Quantitative analysis of microbial growth and substrate consumption is essential for understanding the metabolic effects of using disodium DL-malate as a carbon source.

Quantification of Microbial Growth

Microbial growth is typically monitored by measuring the optical density (OD) of the culture at a wavelength of 600 nm (OD₆₀₀) using a spectrophotometer. For more precise quantification, a standard curve correlating OD₆₀₀ to cell dry weight (CDW) should be established for the specific microorganism under study.

Quantification of Malate Consumption

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying organic acids, including malate, in culture supernatants. [10] Table 2: Typical HPLC Conditions for Organic Acid Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Aminex HPX-87H) |

| Mobile Phase | Isocratic elution with dilute sulfuric acid (e.g., 5 mM H₂SO₄) |

| Flow Rate | 0.5 - 0.8 mL/min |

| Column Temperature | 50 - 60 °C |

| Detection | UV detector at 210 nm or a Refractive Index (RI) detector |

| Sample Preparation | Centrifuge culture sample to pellet cells, filter supernatant through a 0.22 µm syringe filter. |

A standard curve of known disodium DL-malate concentrations should be run with each sample set to ensure accurate quantification.

Expected Outcomes and Data Interpretation

The use of disodium DL-malate as a carbon source can lead to distinct physiological responses compared to growth on other substrates like glucose.

Comparative Growth Kinetics

While glucose often supports faster initial growth rates due to its central role in glycolysis, malate can lead to higher biomass yields in some microorganisms. This is attributed to the carbon-fixing nature of the reductive TCA pathway, which can be active during malate metabolism, and the higher energy yield from the complete oxidation of a C4 compound.

Table 3: Illustrative Comparison of Microbial Growth Parameters on Glucose vs. Malate (Hypothetical Data for E. coli)

| Carbon Source | Max. Specific Growth Rate (µ_max, h⁻¹) | Biomass Yield (g CDW / g carbon source) |

| Glucose | ~1.0 | ~0.5 |

| DL-Malate | ~0.6 | ~0.6 |

Note: These are representative values and will vary depending on the microbial strain and specific culture conditions.

Impact on Cellular Metabolism

Growth on malate can significantly alter the metabolic state of the cell. For instance, in Laribacter hongkongensis, malate utilization enhances the respiratory chain and central carbon metabolism while repressing the use of alternative carbon sources. [12]This indicates that malate can be a preferred carbon source for some bacteria. In other cases, the availability of malate can stimulate the co-metabolism of other substrates. For example, in Selenomonas ruminantium, the presence of DL-malate enhances the utilization of lactate. [13]

Conclusion and Future Perspectives

Disodium DL-malate hydrate is a valuable and versatile carbon source for microbial cultivation, offering distinct advantages in terms of metabolic efficiency and its suitability for chemically defined media. Its direct entry into the TCA cycle provides a rapid route to energy production and the generation of biosynthetic precursors. This guide has provided a foundational understanding of the principles of malate transport and metabolism, along with detailed protocols for its practical application in a research setting.

Future research in this area will likely focus on the metabolic engineering of microorganisms to optimize malate transport and utilization, thereby enhancing the production of valuable bioproducts. Furthermore, a deeper understanding of the regulatory networks that govern malate metabolism will enable more precise control over cellular physiology. As the demand for sustainable and defined bioprocessing continues to grow, the use of disodium DL-malate hydrate as a key media component is poised to become increasingly prevalent in both academic research and industrial biotechnology.

References

- Andersen, K., & von Meyenburg, K. (1980). Are growth rates of Escherichia coli in batch cultures limited by respiration? Journal of Bacteriology, 144(1), 114–123.

- Paliy, O., & Gunasekera, T. S. (2007). Growth of E. coli BL21 in minimal media with different gluconeogenic carbon sources and salt contents. Applied Microbiology and Biotechnology, 73(5), 1169–1172.

- Bongaerts, J., Zoun, T., & Lassak, J. (2013). Escherichia coli d-Malate Dehydrogenase, a Generalist Enzyme Active in the Leucine Biosynthesis Pathway. Journal of Biological Chemistry, 288(18), 12789–12796.

- Zhang, X., Jantama, K., Moore, J. C., Jarboe, L. R., Shanmugam, K. T., & Ingram, L. O. (2011). L-Malate Production by Metabolically Engineered Escherichia coli. Applied and Environmental Microbiology, 77(12), 4248–4253.

- Nisbet, D. J., & Martin, S. A. (1994). Factors Affecting Lactate and Malate Utilization by Selenomonas Ruminantium. Applied and Environmental Microbiology, 60(10), 3514–3518.

- Zelle, R. M., de Hulster, E., van Winden, W. A., de Waard, P., Dijkema, C., Winkler, A. A., Geertman, J. M., van Maris, A. J., Pronk, J. T., & van der Werf, M. J. (2008). Malic Acid Production by Saccharomyces cerevisiae: Engineering of Pyruvate Carboxylation, Oxaloacetate Reduction, and Malate Export. Applied and Environmental Microbiology, 74(9), 2766–2777.

- Chen, X., Dong, X., Wang, Y., Qian, Y., & Wang, L. (2020). Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects. Frontiers in Microbiology, 11, 1978.

- Do, T. Q., & Stülke, J. (2015). Malate metabolism in Bacillus subtilis: distinct roles for three classes of malate-oxidizing enzymes. FEMS Microbiology Letters, 362(15), fnv121.

- Walther, T., Hensirisak, P., & Agblevor, F. A. (2007). Identification of Enzymatic Bottlenecks for the Aerobic Production of Malate from Glycerol by the Systematic Gene Overexpression of Anaplerotic Enzymes in Escherichia coli. International Journal of Molecular Sciences, 18(12), 2736.

- Wei, W., Wang, Y., Wu, X., & Chen, J. (2023). Recent advances in producing food additive L‐malate: Chassis, substrate, pathway, fermentation regulation and application. Microbial Biotechnology, 16(4), 709-726.

- Osório, H., Sousa, M. J., & Leão, C. (2011).

- Zhang, X., Jantama, K., Shanmugam, K. T., & Ingram, L. O. (2009). Engineering of a pathway for malate production. The central pathway for succinate in K060 and K073 is portrayed, showing the inactivation of fumarase genes predicted to accumulate malate.

- Trichez, D., Saa, P., & de la Villéon, G. (2018). Relevant metabolic pathways during aerobic production of malate in Escherichia coli.

- Palmieri, F., & Monné, M. (2016). Mitochondrial Transport and Metabolic Integration: Revisiting the Role of Metabolite Trafficking in Cellular Bioenergetics. Biomolecules, 6(1), 8.

- Serrat, M., Guirado, P., & Corchero, J. L. (2018). HPLC analysis of organic acids in the culture supernatant of isolates PSB-37 at 144 h of incubation in NBRIP broth.

- Oskay, M., Tamer, A. U., & Karaboz, I. (2008). Graph showing effect of different carbon sources on bacterial growth.

- Song, Y., Lee, J., & Lee, S. Y. (2021). Carbon-conserving Bioproduction of Malate in an E. coli-based Cell-Free System. bioRxiv.

- Xiong, Q., Yuen, K. Y., & Woo, P. C. (2019). Malate-Dependent Carbon Utilization Enhances Central Metabolism and Contributes to Biological Fitness of Laribacter hongkongensis via CRP Regulation. Frontiers in Microbiology, 10, 1933.

- Grobler, J., Bauer, F., Subden, R. E., & van Vuuren, H. J. (1995). Characterization of Schizosaccharomyces pombe Malate Permease by Expression in Saccharomyces cerevisiae. Yeast, 11(15), 1485–1491.

- Kargapolova, K., Burygin, G. L., Tkachenko, O. V., & Belimov, A. A. (2020). Growth in malate minimal medium (A and B) and glucose minimal medium (C). B. subtilis strains.

- Andersen, K., & von Meyenburg, K. (1980). Biomass yield, O2 consumption, CO2 and byproduct formation as a function of the specific growth rate of E. coli B/r in batch cultures.

- Zelle, R. M., de Hulster, E., Kloezen, W., Pronk, J. T., & van Maris, A. J. (2008). Malic Acid Production by Saccharomyces cerevisiae: Engineering of Pyruvate Carboxylation, Oxaloacetate Reduction, and Malate Export.

- Grobler, J., Bauer, F., & van Vuuren, H. J. (1995). Characterization of Schizosaccharomyces pombe malate permease by expression in Saccharomyces cerevisiae. PubMed.

- Berbegal, C., Borruso, L., Fragasso, M., Tufariello, M., Russo, P., Brusetti, L., Spano, G., & Capozzi, V. (2019). Malolactic Fermentation: New Approaches to Old Problems.

- Guo, L., Zhang, F., Zhang, C., Hu, G., Gao, C., & Chen, X. (2018). Microbiota derived d-malate inhibits skeletal muscle growth and angiogenesis during aging via acetylation of Cyclin A.

- Townsend, E., 2nd, Westereng, B., & Goodman, A. L. (2023).

- Stansen, K. C., Thiele, M., & Wendisch, V. F. (2005). Characterization of Schizosaccharomyces pombe Malate Permease by Expression in Saccharomyces cerevisiae.

- Zuluaga, R., Anaya, A., & Castro, C. (2017). Effect of Different Carbon Sources on Bacterial Nanocellulose Production and Structure Using the Low pH Resistant Strain Komagataeibacter Medellinensis. Polymers, 9(6), 220.

- Neagle, B. (2023).

- De la Cuesta, F., & Rojo, F. (2017). Regulation and Evolution of Malonate and Propionate Catabolism in Proteobacteria. Frontiers in Microbiology, 8, 226.

- Wikipedia contributors. (2024).

- Shimadzu Corporation. (n.d.).

- Oskay, M., Tamer, A. U., & Karaboz, I. (2010). Effect of different carbon sources on biomass yield of Streptomyces sp. KGG13.

- Pretorius, I. S. (2000). The Biochemistry of Malic Acid Metabolism by Wine Yeasts – A Review. CORE.

- Shemer, B., & Milo, R. (2023). Overall biomass yield on multiple nutrient sources. bioRxiv.

- Tzanova, M., Atanasova, V., & Yaneva, Z. (2017).

- UniProt Consortium. (n.d.).

- Chen, Y., & Siewers, V. (2012). Profiling of Cytosolic and Peroxisomal Acetyl-CoA Metabolism in Saccharomyces cerevisiae. PLoS ONE, 7(8), e42475.

Sources

- 1. Malic Acid Production by Saccharomyces cerevisiae: Engineering of Pyruvate Carboxylation, Oxaloacetate Reduction, and Malate Export - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. uniprot.org [uniprot.org]

- 8. shimadzu.com [shimadzu.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Escherichia coli d-Malate Dehydrogenase, a Generalist Enzyme Active in the Leucine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Malate-Dependent Carbon Utilization Enhances Central Metabolism and Contributes to Biological Fitness of Laribacter hongkongensis via CRP Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Growth and Maintenance of Escherichia coli Laboratory Strains - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Exogenous Disodium DL-Malate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Central Importance

Disodium DL-malate, the sodium salt of a racemic mixture of L- and D-malic acid, is a compound of significant interest in various scientific domains. Utilized as a food additive to regulate acidity and enhance flavor, its exogenous administration, whether as a component of diet or as a therapeutic agent, necessitates a thorough understanding of its metabolic fate[1]. Malate, in its L-isomeric form, is a pivotal intermediate in the citric acid cycle (TCA), a fundamental metabolic pathway for cellular energy production[2][3]. This guide, designed for the discerning scientific audience, delves into the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered disodium DL-malate, providing a comprehensive overview of its journey through the mammalian system. We will explore the distinct yet interconnected pathways of its L- and D-enantiomers, supported by established scientific literature and detailed experimental protocols.

Absorption: Crossing the Intestinal Barrier

The intestinal absorption of the dicarboxylate malate is a critical first step in its metabolic journey. Evidence suggests that this process is mediated by specific transporter proteins located on the apical membrane of intestinal epithelial cells.

The Role of Sodium-Dependent Dicarboxylate Transporters

The SLC13 family of sodium-coupled dicarboxylate transporters plays a key role in the uptake of citric acid cycle intermediates from the intestinal lumen[4][5][6]. Specifically, the sodium-dependent dicarboxylate transporter 1 (NaDC1), also known as SLC13A2, is found on the apical membranes of small intestinal cells and is involved in the transport of dicarboxylates like malate[6]. The transport mechanism is a symport, where the influx of malate is coupled with the influx of sodium ions, driven by the electrochemical gradient of sodium.

Another member of this family, NaDC3 (SLC13A3), also transports dicarboxylates and has a broader tissue distribution[4][7][8]. While primarily located on the basolateral membranes in renal proximal tubules, its presence and function in the intestine are also of interest for the complete absorption and cellular uptake of malate.

Figure 1: Intestinal absorption of DL-malate via NaDC1.

Distribution: Dissemination Throughout the Body

Following absorption into the bloodstream, exogenous malate is distributed to various tissues and organs to participate in cellular metabolism. While specific quantitative data on the tissue distribution of orally administered radiolabeled DL-malate is limited, insights can be drawn from the known metabolic roles of malate and from studies on other radiolabeled compounds[9][10][11].

The liver and kidneys are expected to be primary sites of malate uptake and metabolism due to their central roles in metabolic regulation and excretion[7][9]. Skeletal muscle, with its high energy demands, would also be a significant site of malate utilization. The ability of malate to cross the blood-brain barrier is less clear, though its involvement in brain metabolism is established[7].

Experimental Approach for Tissue Distribution Studies

A standard and effective method to determine the tissue distribution of a compound like disodium DL-malate involves the use of a radiolabeled version, typically with Carbon-14 (¹⁴C).

Protocol 1: Quantitative Whole-Body Autoradiography (QWBA) in Rodents

-

Radiolabeling: Synthesize [¹⁴C]-DL-malate.

-

Animal Model: Utilize male and female Sprague-Dawley rats.

-

Administration: Administer a single oral dose of [¹⁴C]-disodium DL-malate.

-

Time Points: Euthanize animals at various time points post-administration (e.g., 1, 4, 8, 24, and 48 hours).

-

Sample Collection and Processing:

-

Immediately freeze the carcasses in a mixture of hexane and solid CO₂.

-

Embed the frozen carcasses in a carboxymethylcellulose matrix.

-

Obtain thin (e.g., 40 µm) whole-body sagittal sections using a cryomicrotome.

-

-

Imaging:

-

Expose the sections to a phosphor imaging plate.

-

Scan the imaging plate to generate a digital autoradiogram.

-

-

Quantification:

-

Include ¹⁴C calibration standards of known radioactivity concentrations with the sections.

-

Use image analysis software to quantify the radioactivity in different tissues and organs by comparing the signal intensity to the calibration standards.

-

-

Data Analysis: Express the concentration of radioactivity in each tissue as microgram equivalents of the parent compound per gram of tissue.

Metabolism: The Divergent Fates of D- and L-Malate

The metabolic fate of disodium DL-malate is a tale of two isomers. The L-enantiomer is a well-established participant in core metabolic pathways, while the D-enantiomer follows a distinct, yet interconnected, route.

The Central Role of L-Malate

Once inside the cell, L-malate readily enters the mitochondrial matrix, where it is a key intermediate in the citric acid cycle (TCA cycle) . Here, it is oxidized to oxaloacetate by malate dehydrogenase (MDH) , a reaction that generates a molecule of NADH, a crucial reducing equivalent for ATP production via oxidative phosphorylation[2][3].

L-malate is also a key component of the malate-aspartate shuttle , a vital mechanism for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria, particularly in the heart, liver, and brain[3]. This shuttle is essential for maintaining a high rate of glycolysis.

Figure 2: The Malate-Aspartate Shuttle.

The Metabolism of D-Malate

While less ubiquitous than its L-isomer, D-malate is not metabolically inert in mammals. The European Food Safety Authority (EFSA) has noted that D-malate is metabolized without difficulty[8]. The key enzyme in this process is likely D-2-hydroxyacid dehydrogenase . This enzyme has been shown to catalyze the oxidation of various D-2-hydroxy acids, including D-malate, to their corresponding α-keto acids[12]. In the case of D-malate, this would result in the formation of oxaloacetate, which can then enter the mainstream metabolic pathways, including the TCA cycle or gluconeogenesis.

It is also plausible that some D-malate is converted to L-malate, although a specific malate racemase has not been definitively identified in mammals. However, the efficient metabolism of D-malate suggests that it is effectively integrated into the cellular metabolic network.

Excretion: Elimination from the Body

The elimination of exogenous malate and its metabolites occurs primarily through renal excretion, with a smaller contribution from fecal excretion.

Urinary Excretion

Studies in humans have shown that oral supplementation with malic acid leads to an increase in urinary malate excretion, as well as an increase in urinary citrate and pH[13][14][15][16]. This suggests that a portion of the absorbed malate is filtered by the glomerulus and excreted in the urine. The increase in urinary citrate is likely due to the systemic alkalinizing effect of malate metabolism, which reduces the renal tubular reabsorption of citrate[13].

Fecal Excretion

A fraction of orally administered malate may not be absorbed in the small intestine and will pass into the large intestine, where it can be metabolized by the gut microbiota or excreted in the feces[7]. The extent of fecal excretion is expected to be relatively low for soluble compounds like disodium malate.

Table 1: Summary of ADME of Exogenous Disodium DL-Malate

| ADME Stage | Key Mechanisms and Pathways | Primary Tissues/Organs |

| Absorption | Sodium-dependent dicarboxylate transporters (e.g., NaDC1/SLC13A2) | Small intestine |

| Distribution | Systemic circulation | Liver, kidneys, skeletal muscle |

| Metabolism | L-Malate: TCA cycle, malate-aspartate shuttle (via Malate Dehydrogenase). D-Malate: Oxidation to oxaloacetate (via D-2-hydroxyacid dehydrogenase). | Mitochondria and cytoplasm of various cells |

| Excretion | Renal filtration and secretion | Kidneys (urine), Intestines (feces) |

Analytical Methodologies for Malate Quantification

The accurate quantification of D- and L-malate in biological matrices is essential for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Protocol 2: LC-MS/MS Quantification of D- and L-Malate in Human Plasma

This protocol provides a framework for the development of a validated LC-MS/MS method for the simultaneous quantification of D- and L-malate.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 400 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C₄-L-malate).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Separation (Chiral Chromatography):

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A chiral column capable of separating D- and L-malate (e.g., a CROWNPAK CR-I(+) column).

-

Mobile Phase: An isocratic mobile phase of perchloric acid solution (pH 1.0).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Malate (D and L): Precursor ion (m/z) 133.0 -> Product ion (m/z) 115.0

-

¹³C₄-L-Malate (Internal Standard): Precursor ion (m/z) 137.0 -> Product ion (m/z) 118.0

-

-

-

Method Validation:

-

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

-

Regulatory Status and Safety Considerations

Disodium DL-malate is generally recognized as safe (GRAS) for its intended use as a food additive by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA)[1][17][18][19][20][21].

-

FDA: Malic acid and its sodium salts are listed as substances that are generally recognized as safe when used in accordance with good manufacturing practices[21]. A search of the GRAS Notice inventory can provide further details on specific submissions.

-

EFSA: EFSA has re-evaluated malic acid (E 296) and its salts (E 350-352) and concluded that there is no need for a numerical Acceptable Daily Intake (ADI) and that they are of no safety concern for the consumer at the reported uses and use levels[1][17][20]. EFSA's scientific opinions also note that both D- and L-malate are readily metabolized[8].

Conclusion

The metabolic fate of exogenous disodium DL-malate is a well-orchestrated process involving efficient intestinal absorption, widespread tissue distribution, and rapid metabolism of both its L- and D-isomers. L-malate is seamlessly integrated into central energy metabolism, while D-malate is effectively converted to metabolically useful intermediates. The minimal excretion of the parent compound underscores its efficient utilization by the body. A thorough understanding of these ADME processes, facilitated by robust analytical methodologies, is paramount for researchers, scientists, and drug development professionals working with this versatile dicarboxylic acid.

References

-

Pajor, A. M. (2014). Molecular properties of the SLC13 family of dicarboxylate and sulfate transporters. Pflügers Archiv-European Journal of Physiology, 466(1), 119-130. [Link]

-

Unden, G., & Kleefeld, A. (2022). C4-Dicarboxylates as Growth Substrates and Signaling Molecules for Commensal and Pathogenic Enteric Bacteria in Mammalian Intestine. International Journal of Molecular Sciences, 23(3), 1779. [Link]

-

Jawaid, M., et al. (2022). Role of sodium dependent SLC13 transporter inhibitors in various metabolic disorders. Molecular Biology Reports, 50(1), 839-851. [Link]

-

Pajor, A. M. (2006). Sodium-coupled dicarboxylate and citrate transporters from the SLC13 family. Pflügers Archiv-European Journal of Physiology, 451(5), 597-605. [Link]

-

European Food Safety Authority. (2024). Call for data for the re-evaluation of malic acid and malates (E 296; E 350-352) as food additives. EFSA Supporting Publications, 21(7), 9393E. [Link]

-

Wikipedia. (2024). Malate dehydrogenase. [Link]

-

Hansen, J. B., & Gibson, B. W. (2021). Malate dehydrogenase: a story of diverse evolutionary radiation. Essays in Biochemistry, 65(6), 885-896. [Link]

-

Inui, K., et al. (2004). Dipeptide transporters in apical and basolateral membranes of the human intestinal cell line Caco-2. Pflügers Archiv-European Journal of Physiology, 448(5), 482-488. [Link]

-

He, Y., et al. (2024). Study on tissue distribution, metabolite profiling, and excretion of [14C]-labeled flonoltinib maleate in rats. European Journal of Pharmaceutical Sciences, 198, 106841. [Link]

-

Lin, S., et al. (2022). d-2-Hydroxyglutarate dehydrogenase plays a dual role in l-serine biosynthesis and d-malate utilization in the bacterium Pseudomonas stutzeri. Journal of Biological Chemistry, 298(3), 101662. [Link]

-

Rodgers, A. L., et al. (2014). Malic acid supplementation increases urinary citrate excretion and urinary pH: implications for the potential treatment of calcium oxalate stone disease. Journal of endourology, 28(2), 229-236. [Link]

-

van der Ende, E., et al. (2025). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Malaria Journal, 24(1), 1-10. [Link]

-

European Food Safety Authority. (2024). Call for data for the re-evaluation of malic acid and malates (E 296; E 350-352) as food additives. EFSA Journal, 22(7), e08888. [Link]

-

Scientific Figure on ResearchGate. (n.d.). Apical to basolateral transport across Caco-2 monolayer. Concentration... [Link]

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2014). Scientific Opinion on the safety and efficacy of malic acid and a mixture of sodium and calcium malate when used as technological additives for all animal species. EFSA Journal, 12(3), 3618. [Link]

-

Hopper, D. J., Chapman, P. J., & Dagley, S. (1968). Enzymic formation of D-malate. The Biochemical journal, 110(4), 798–800. [Link]

-

Yuan, J., et al. (2023). Pharmacokinetics, mass balance, tissue distribution, metabolism, and excretion of [14C]aficamten following single oral dose administration to rats. Xenobiotica, 53(1), 1-13. [Link]

-

Rodgers, A. L., et al. (2014). Malic Acid Supplementation Increases Urinary Citrate Excretion and Urinary pH: Implications for the Potential Treatment of Calcium Oxalate Stone Disease. Journal of Endourology, 28(2), 229-236. [Link]

-

U.S. Food and Drug Administration. (2018). GRAS Notice Inventory. [Link]

-

Biology Stack Exchange. (2023). Can humans metabolize D-malate? [Link]

-

Belal, F., et al. (2013). Liquid chromatography–tandem mass spectrometry (LC–MS) method for the assignment of enalapril and enalaprilat in human plasma. Journal of the Brazilian Chemical Society, 24, 1145-1152. [Link]

-

Semantic Scholar. (n.d.). Malic Acid Supplementation Increases Urinary Citrate Excretion and Urinary pH: Implications for the Potential Treatment of Calcium Oxalate Stone Disease. [Link]

-

U.S. Food and Drug Administration. (2017). 21 CFR Part 170 Subpart E -- Generally Recognized as Safe (GRAS) Notice. [Link]

-

European Food Safety Authority. (2024). Call for data for the re-evaluation of malic acid and malates (E 296; E 350-352) as food additives. [Link]

-

Wu, J. L., et al. (2007). Effects of L-malate on physical stamina and activities of enzymes related to the malate-aspartate shuttle in liver of mice. Journal of Food Science, 72(5), S321-S325. [Link]

-

Kim, J., et al. (2022). Validation of an LC-MS/MS method for simultaneous quantification of amoxicillin and clavulanate in human plasma. Molecules, 27(19), 6599. [Link]

-

ResearchGate. (n.d.). Pharmacokinetics, Distribution, and Metabolism of [C-14]Sunitinib in Rats, Monkeys, and Humans. [Link]

-

National Center for Biotechnology Information. (n.d.). Increased urinary malic acid (Concept Id: C3276835). [Link]

-

Zhang, D., et al. (2011). Tissue distribution and elimination of [14C]apixaban in rats. Drug Metabolism and Disposition, 39(2), 265-275. [Link]

-

U.S. Food and Drug Administration. (2018). GRAS Notices. [Link]

-

Inui, K., et al. (2004). Efflux properties of basolateral peptide transporter in human intestinal cell line Caco-2. Pflügers Archiv-European Journal of Physiology, 448(5), 482-488. [Link]

-

Edorium Journals. (n.d.). Endocytic pathway in Caco-2 cells: A model for drugs transport across the intestinal epithelial cell barrier. [Link]

-

U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS). [Link]

-

ResearchGate. (n.d.). Human lactate dehydrogenase and malate dehydrogenase possess the catalytic properties to produce aromatic α-hydroxy acid. [Link]

-

Buck, S., et al. (2023). Validation of an LC-MS/MS method for simultaneous quantification of abiraterone, enzalutamide and darolutamide in human plasma. Journal of Chromatography B, 1225, 123752. [Link]

-

ResearchGate. (n.d.). Pharmacokinetics, tissue distribution, and plasma protein binding rate of curcumol in rats using liquid chromatography tandem mass spectrometry. [Link]

-

Carro, M. D., et al. (2014). Effects of malic acid on rumen fermentation, urinary excretion of purine derivatives and feed digestibility in steers. Journal of Animal Physiology and Animal Nutrition, 98(4), 660-666. [Link]

-

Sharp, P., et al. (2012). Differential effects of basolateral and apical iron supply on iron transport in Caco-2 cells. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1823(5), 941-949. [Link]

-

ScienceOpen. (2023). Optimised plasma sample preparation and LC-MS analysis to. [Link]

-

MDPI. (n.d.). Mitochondrial Transport and Metabolic Integration: Revisiting the Role of Metabolite Trafficking in Cellular Bioenergetics. [Link]

-

European Food Safety Authority. (n.d.). Food additives. [Link]

-

ResearchGate. (n.d.). Re‐evaluation of citric acid esters of mono‐ and diglycerides of fatty acids (E 472c) as a food additive in foods for infants below 16 weeks of age and follow‐up of its re‐evaluation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Malate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of sodium dependent SLC13 transporter inhibitors in various metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determinants of Substrate and Cation Transport in the Human Na+/Dicarboxylate Cotransporter NaDC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular properties of the SLC13 family of dicarboxylate and sulfate transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study on tissue distribution, metabolite profiling, and excretion of [14C]-labeled flonoltinib maleate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, mass balance, tissue distribution, metabolism, and excretion of [14C]aficamten following single oral dose administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tissue distribution and elimination of [14C]apixaban in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Malic acid supplementation increases urinary citrate excretion and urinary pH: implications for the potential treatment of calcium oxalate stone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Increased urinary malic acid (Concept Id: C3276835) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 17. efsa.europa.eu [efsa.europa.eu]

- 18. fda.gov [fda.gov]

- 19. eCFR :: 21 CFR Part 170 Subpart E -- Generally Recognized as Safe (GRAS) Notice [ecfr.gov]

- 20. Call for data for the re-evaluation of malic acid and malates (E 296; E 350-352) as food additives | EFSA [efsa.europa.eu]

- 21. fda.report [fda.report]

Methodological & Application

Application Note: Kinetic Characterization of Malate Dehydrogenase Using Disodium DL-Malate Hydrate

Abstract & Introduction

Malate Dehydrogenase (MDH, EC 1.1.1.[1][2][3][4]37) is a cornerstone enzyme of the Tricarboxylic Acid (TCA) cycle and the malate-aspartate shuttle.[2][5] While commercial kits frequently assay the thermodynamically favorable reduction of oxaloacetate (OAA) to malate, metabolic profiling and specific inhibitor screening often require measuring the forward reaction : the oxidation of L-malate to OAA accompanied by the reduction of NAD+ to NADH.

This Application Note provides a validated protocol for using Disodium DL-malate hydrate as the primary substrate. Using the racemic DL-salt presents two specific challenges that this guide addresses:

-

Stereospecificity: MDH is specific for the L-isomer. The D-isomer is generally inert but can act as a weak competitive inhibitor depending on pH.[1]

-

Thermodynamics: The equilibrium constant (

) strongly favors the reverse reaction (OAA formation).

Key Technical Strategy: To drive the reaction forward using Disodium DL-malate, this protocol utilizes a high pH (10.[1]0) Glycine-Hydrazine buffer system . The hydrazine acts as a "chemical trap," reacting with the product (OAA) to form a hydrazone, thereby removing it from equilibrium and driving the reaction to completion.

Chemical Properties & Preparation

Substrate: Disodium DL-malate hydrate CAS: Varies by hydration (e.g., 64887-74-7 for trihydrate) Stereochemistry: Racemic mixture (50% L-isomer, 50% D-isomer).[1]

Critical Molarity Calculation

Commercial Disodium DL-malate is often supplied as a hydrate (hemi-, mono-, or tri-hydrate).[1] You must verify the water content on your specific Certificate of Analysis (CoA) to prepare an accurate stock solution.

Table 1: Molecular Weight Adjustments for Hydration States

| Hydration State | Formula | Approx. MW ( g/mol ) | Mass for 100 mL of 1.0 M Stock |

| Anhydrous | 178.05 | 17.81 g | |

| Hemihydrate | 187.06 | 18.71 g | |

| Monohydrate | 196.07 | 19.61 g | |

| Trihydrate | 232.10 | 23.21 g |

Protocol Note: Since only the L-isomer is active, a 1.0 M solution of DL-malate contains only 0.5 M of active L-malate .[1] The protocols below account for this by doubling the volumetric input of the substrate.

Experimental Workflow & Mechanism

Mechanism of Action

The assay measures the increase in absorbance at 340 nm due to the formation of NADH.[6] The reaction is forced to the right by the alkaline pH and the hydrazine trap.

Figure 1: Reaction scheme showing the oxidation of L-malate and the thermodynamic trapping of oxaloacetate by hydrazine.[1]

Validated Protocol: MDH "Forward" Assay

Objective: Determine MDH activity (Units/mL) using Disodium DL-malate. Conditions: T = 25°C, pH = 10.0, Path Length = 1 cm.

Reagents

-

Assay Buffer (Glycine/Hydrazine, pH 10.0):

-

Dissolve 3.75 g Glycine and 2.6 g Hydrazine Sulfate in 40 mL

. -

Adjust pH to 10.0 with 10 N NaOH (Caution: Hydrazine is toxic; handle in fume hood).[1]

-

Bring volume to 50 mL.

-

-

NAD+ Solution (50 mM):

-

Dissolve 33 mg

-NAD+ in 1 mL

-

-

Substrate Solution (0.1 M L-Malate equivalent):

-

Enzyme Diluent: 0.1 M Phosphate Buffer (pH 7.4) with 0.1% BSA (stabilizer).

Procedure

-

Blank Preparation: In a quartz cuvette, mix:

-

2.70 mL Assay Buffer

-

0.10 mL Substrate Solution (DL-Malate)[1]

-

0.10 mL NAD+ Solution

-

Equilibrate to 25°C for 3 minutes.

-

-

Sample Preparation:

-

Dilute MDH sample in Enzyme Diluent to approximately 0.2 – 1.0 Units/mL.

-

-

Reaction Initiation:

-

Add 0.10 mL of Enzyme Solution to the cuvette.

-

Immediately mix by inversion (do not vortex vigorously).

-

-

Measurement:

-

Record absorbance at 340 nm for 3–5 minutes.

-

Determine the

from the linear portion of the curve.[6]

-

Calculation

[1]Inhibition Studies & Kinetic Profiling

When screening inhibitors or characterizing mutant enzymes using DL-malate, you must account for the presence of D-malate.[1]

Figure 2: Decision workflow for inhibitor screening.[1] Note that pH 10.0 is harsh on some small molecule drugs.[1]

Troubleshooting the "DL" Factor

-

Issue: Lower

than expected compared to pure L-Malate. -

Cause: D-malate may act as a competitive inhibitor, particularly if the pH drops below 9.0.[1]

-

Solution: If precise

values are required, validate the assay once with pure L-malate to establish a correction factor for the DL-substrate.

References

- Authoritative source for enzyme properties and standard assay conditions.

- Provides the basis for the Glycine/Hydrazine pH 10.0 protocol.

-

Musrati, R. A., et al. (1998).[1] Malate dehydrogenase: distribution, function and properties. General Physiology and Biophysics, 17(3), 193-210.[1]

- Review of MDH kinetics and isoform specificity.

-

PubChem. (n.d.).[1][7] Disodium DL-malate hydrate.[1][7][8] National Library of Medicine. Retrieved from [Link][1]

- Source for molecular weight and chemical property verific

Sources

- 1. CAS 22798-10-3: Sodium malate | CymitQuimica [cymitquimica.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Malate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Malate Dehydrogenase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 5. portlandpress.com [portlandpress.com]

- 6. nipro.co.jp [nipro.co.jp]

- 7. Disodium dl-malate hydrate | C4H6Na2O6 | CID 91873625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 676-46-0・Disodium DL-Malate n-Hydrate・196-08072・190-08075[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

Application Notes and Protocols for Disodium DL-Malate Hydrate in Cell Culture Media Formulation

Introduction: Beyond Glucose - Unlocking Metabolic Potential with Malate

In the pursuit of maximizing productivity and ensuring robust cell health in biopharmaceutical manufacturing, the composition of cell culture media is a critical determinant of success. While basal media formulations provide the essential building blocks for cellular proliferation, strategic supplementation is often the key to unlocking the full potential of a cell line.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Disodium DL-Malate Hydrate as a valuable supplement in cell culture media, particularly for high-density cultures of Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells.

Disodium DL-malate, the sodium salt of malic acid, serves as a direct entry point into the Tricarboxylic Acid (TCA) cycle, a cornerstone of cellular energy metabolism.[2] By providing an alternative and readily available carbon source, malate supplementation can alleviate the metabolic burden on glycolysis, reduce the production of inhibitory byproducts like lactate, and enhance the overall energetic state of the cells. This application note will delve into the biochemical rationale for using disodium DL-malate, provide detailed protocols for its preparation and use, and offer insights into optimizing its concentration for enhanced cell growth and recombinant protein production.

The Scientific Rationale: Why Supplement with Malate?

Mammalian cells in culture are often characterized by inefficient energy metabolism, marked by high rates of glucose consumption and significant lactate production, even in the presence of sufficient oxygen—a phenomenon known as the "Warburg effect".[3] This metabolic inefficiency can lead to a rapid depletion of nutrients and the accumulation of toxic byproducts, ultimately limiting cell growth and productivity.[3]

Supplementing culture media with TCA cycle intermediates, such as malate, offers a strategic approach to mitigate these limitations. Here’s a breakdown of the key benefits:

-

Anaplerotic Replenishment of the TCA Cycle: Malate directly enters the TCA cycle, replenishing intermediates that may be depleted for biosynthetic processes. This anaplerotic function ensures the continued efficient operation of the cycle for energy production.[2]

-

Enhanced Energy Production: By fueling the TCA cycle, malate contributes to the generation of NADH and FADH2, which are subsequently used in oxidative phosphorylation to produce ATP, the primary energy currency of the cell.

-

Reduced Lactate Formation: By providing an alternative energy source, malate can reduce the cellular reliance on glycolysis, thereby decreasing the conversion of pyruvate to lactate.[4] High lactate levels are known to inhibit cell growth and can negatively impact protein production and quality.[3]

-

Improved Redox Balance: Malate is a key component of the malate-aspartate shuttle, which is crucial for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria. This process is vital for maintaining the cellular redox state (NAD+/NADH ratio).

It is important to note that commercial disodium DL-malate is a racemic mixture of D- and L-isomers. The biologically active form that participates in the TCA cycle is L-malate. While the impact of the D-isomer in cell culture is not as well-characterized, it is generally considered to be less metabolically active in mammalian cells.

Physicochemical Properties of Disodium DL-Malate Hydrate

A thorough understanding of the physicochemical properties of a media supplement is crucial for proper handling and formulation.

| Property | Value | Source |

| Chemical Formula | C₄H₄Na₂O₅·xH₂O | [4] |

| Molecular Weight | 178.05 g/mol (anhydrous) | [4] |

| Appearance | White to almost white crystalline powder | |

| Solubility in Water | Freely soluble | |

| Storage Temperature | Room temperature (recommended in a cool, dark, and dry place) | [5] |

| Hygroscopicity | Hygroscopic | [5] |

Experimental Protocols

Protocol 1: Preparation of a Sterile 1 M Disodium DL-Malate Hydrate Stock Solution

This protocol details the preparation of a concentrated stock solution, which can be subsequently diluted into cell culture media.

Materials:

-

Disodium DL-malate hydrate (cell culture grade)

-

Cell culture-grade water (e.g., WFI or equivalent)

-

Sterile conical tubes (50 mL)

-

Sterile serological pipettes

-

0.22 µm sterile syringe filter

-

Sterile syringe (60 mL or appropriate size)

-

Analytical balance and weigh boats

-

Sterile storage bottles

Procedure:

-

Calculation: To prepare 50 mL of a 1 M stock solution, calculate the required mass of anhydrous disodium DL-malate:

-

Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

-

Mass (g) = 1 mol/L × 178.05 g/mol × 0.050 L = 8.9025 g

-

Note: If using a hydrated form, adjust the mass based on the water content specified by the manufacturer.

-

-

Dissolution:

-

In a biological safety cabinet, weigh out 8.9025 g of disodium DL-malate hydrate powder and transfer it to a 50 mL sterile conical tube.

-

Add approximately 40 mL of cell culture-grade water to the tube.

-

Vortex or gently swirl the tube until the powder is completely dissolved. The solution should be clear and free of particulates.

-

-

Volume Adjustment:

-

Carefully add cell culture-grade water to bring the final volume to 50 mL.

-

-

Sterile Filtration:

-

Storage:

-

Label the bottle clearly with the contents ("1 M Disodium DL-Malate Hydrate"), preparation date, and your initials.

-

Store the sterile stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.

-

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a sterile stock solution of disodium DL-malate hydrate.

Protocol 2: Supplementation of Cell Culture Media and Optimization of Malate Concentration

This protocol provides a framework for determining the optimal concentration of disodium DL-malate for your specific cell line and process.

Materials:

-

Basal cell culture medium (e.g., CHO or HEK293 specific formulation)

-

Sterile 1 M Disodium DL-malate hydrate stock solution (from Protocol 1)

-

Your cell line of interest (e.g., CHO-S, HEK293F)

-

Shake flasks or multi-well plates for cell culture

-

Cell counting apparatus (e.g., automated cell counter or hemocytometer with trypan blue)

-

Assay kits for measuring metabolites (e.g., glucose, lactate) and product titer (e.g., ELISA)

Procedure:

-

Experimental Design - Titration Study:

-

Design a titration experiment to evaluate a range of final malate concentrations. A recommended starting range is 1 mM to 10 mM.

-

Set up cultures with the following conditions (in triplicate):

-

Control: Basal medium without malate supplementation.

-

Test conditions: Basal medium supplemented with 1 mM, 2.5 mM, 5 mM, 7.5 mM, and 10 mM disodium DL-malate.

-

-

To prepare 100 mL of medium with 5 mM malate, add 0.5 mL of the 1 M stock solution to 99.5 mL of basal medium.

-

-

Cell Inoculation and Culture:

-

Monitoring and Data Collection:

-

On a daily basis, or at regular intervals, collect samples from each culture condition.

-

Measure the following parameters:

-

Viable Cell Density (VCD) and cell viability.

-

Concentrations of key metabolites: glucose, lactate, and ideally, malate.

-

Product titer (if applicable).

-

-

-

Data Analysis and Optimization:

-

Plot the VCD, viability, and product titer over time for each malate concentration.

-

Calculate the specific growth rate and specific productivity.

-

Determine the optimal concentration of disodium DL-malate that results in the desired outcome (e.g., highest peak VCD, highest product titer, lowest lactate-to-glucose ratio).

-

Experimental Workflow for Malate Optimization

Caption: A systematic workflow for optimizing disodium DL-malate concentration.

Expected Outcomes and Data Interpretation

Supplementation with an optimal concentration of disodium DL-malate is expected to yield several beneficial outcomes:

| Parameter | Expected Outcome with Optimal Malate Supplementation | Rationale |

| Peak Viable Cell Density | Increase | Enhanced energy metabolism and reduced accumulation of toxic byproducts support higher cell densities. |

| Cell Viability | Maintained or Improved | A healthier metabolic state can delay the onset of apoptosis. |

| Lactate Concentration | Decrease | Reduced glycolytic flux due to the availability of an alternative energy source.[4] |

| Glucose Consumption | Potential Decrease | Cells utilize malate as a carbon source, sparing glucose. |

| Product Titer | Potential Increase | Improved cellular health and energy status can lead to higher specific productivity.[9] |

It is important to note that excessive concentrations of any media supplement, including malate, can have detrimental effects due to issues like osmolality.[11] Therefore, empirical determination of the optimal concentration is crucial.

Troubleshooting and Considerations

-

Precipitation in Media: If precipitation is observed after adding the malate stock solution, ensure that the basal medium and the stock solution are at the same temperature before mixing. Also, verify the pH of the final supplemented medium.

-

No Observed Effect: If no significant effect on cell culture performance is observed, consider that the basal medium may already be rich in TCA cycle intermediates or that another component is limiting. A broader media optimization study may be necessary.

-

Cell Line Specificity: The optimal malate concentration and its effects can be highly dependent on the specific cell line and its metabolic characteristics. A titration study is always recommended for a new cell line.

Conclusion: A Valuable Tool for Process Optimization

Disodium DL-malate hydrate is a valuable and cost-effective supplement for enhancing the performance of mammalian cell cultures. By directly fueling the TCA cycle, it promotes a more efficient cellular metabolism, leading to reduced lactate production, improved cell growth, and potentially higher recombinant protein yields. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the benefits of malate supplementation in their specific cell culture processes. As with any process optimization, a systematic and data-driven approach is key to achieving the desired improvements in productivity and product quality.

References

-

HEK293 Maintenance. (n.d.). Retrieved from [Link]

-

Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. (2021). STAR Protocols, 2(3), 100652. Retrieved from [Link]

-

HEK293 cells (Human embryonal kidney cells). (n.d.). iGEM. Retrieved from [Link]

-